molecular formula C15H14BrN3O2 B450359 2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE

2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B450359
M. Wt: 348.19g/mol
InChI Key: WUGNPDZDADZUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is an organic compound with a complex structure, characterized by the presence of bromobenzoyl and methylphenyl groups

Preparation Methods

The synthesis of 2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4-bromobenzoyl chloride with N-(4-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-(4-BROMOBENZOYL)-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19g/mol

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H14BrN3O2/c1-10-2-8-13(9-3-10)17-15(21)19-18-14(20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20)(H2,17,19,21)

InChI Key

WUGNPDZDADZUQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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